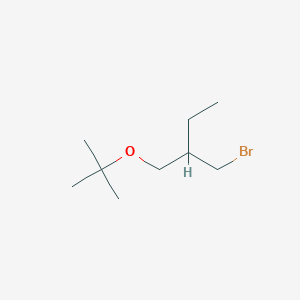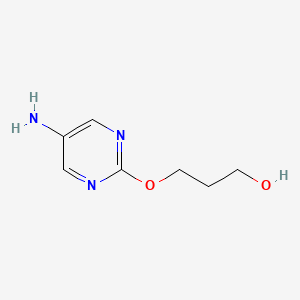
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol is an organic compound with the molecular formula C7H11N3O2. This compound belongs to the class of aminopyrimidines, which are known for their diverse biological activities. The structure of this compound consists of a pyrimidine ring substituted with an amino group at the 5-position and an oxypropanol group at the 2-position.
準備方法
The synthesis of 3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate compound undergoes aromatization to form the pyrimidine ring structure.
S-Methylation: The compound is then subjected to S-methylation to introduce a methylsulfonyl group.
Oxidation: The methylsulfonyl compound is oxidized to form the desired product.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form guanidines.
化学反応の分析
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and oxypropanol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in the biological processes of the target organisms. This binding can inhibit the activity of these enzymes or receptors, leading to the desired therapeutic effects .
類似化合物との比較
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol can be compared with other similar compounds such as:
2-Aminopyrimidine: This compound has a similar pyrimidine ring structure but lacks the oxypropanol group.
5-Aminopyrimidine: Similar to this compound, but without the oxypropanol substitution.
2-Aminopyrimidin-4(3H)-one: This compound has a similar aminopyrimidine structure but with a different functional group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
3-(5-aminopyrimidin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C7H11N3O2/c8-6-4-9-7(10-5-6)12-3-1-2-11/h4-5,11H,1-3,8H2 |
InChIキー |
CUMDJQUIBNOYSE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)OCCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


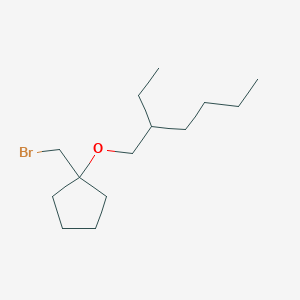

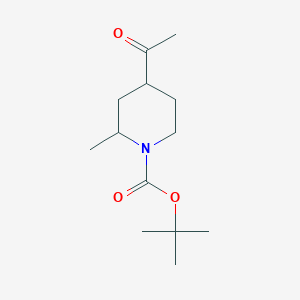


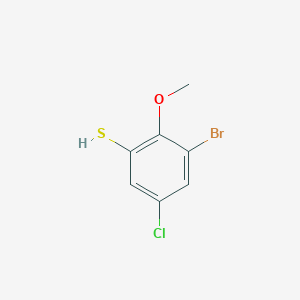
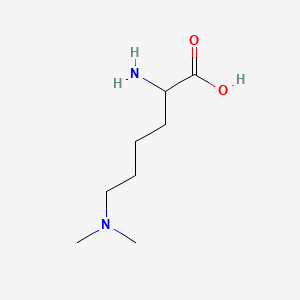
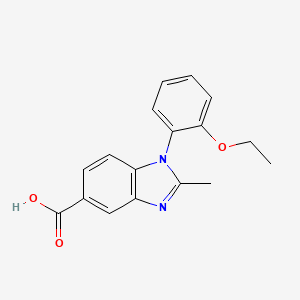
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
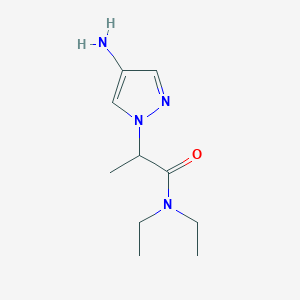
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
